3-Acetamidophthalic anhydride
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-Acetamidophthalic anhydride, such as 3-aminophthalic anhydride, involves processes like the reduction of 3-nitrophthalic acid in the presence of palladium-charcoal in glacial acetic acid, producing 3-acetylaminophthalic anhydride with high yield (Yagi & Okazaki, 1968). This method reflects the general approach to synthesizing anhydride derivatives, which may be applicable to producing 3-Acetamidophthalic anhydride.
Molecular Structure Analysis
While specific studies on 3-Acetamidophthalic anhydride's molecular structure are not found, analogous compounds like acetic anhydride have been analyzed. Acetic anhydride's crystal and molecular structure have been determined via single-crystal X-ray analysis, showcasing an exact C2-symmetric conformation about a twofold axis, with molecules densely packed (Seidel et al., 2016). This information can provide a foundational understanding of anhydrides' general structural features, which could be extrapolated to 3-Acetamidophthalic anhydride.
Chemical Reactions and Properties
Research on similar anhydrides reveals their roles in various chemical reactions, such as the synthesis of copolyamides and the formation of polymers through reactions with diamines (Faghihi et al., 2009). These findings highlight anhydrides' reactivity and utility in creating complex organic molecules, suggesting similar potentials for 3-Acetamidophthalic anhydride in polymer synthesis and modification.
Physical Properties Analysis
The physical properties of anhydrides, such as melting points and solubility, are crucial for their application in organic synthesis. For instance, the specific conditions under which acetic anhydride crystallizes and its melting point provide insight into its stability and reactivity (Seidel et al., 2016). These properties are essential for determining the conditions under which 3-Acetamidophthalic anhydride can be used in reactions and its handling requirements.
Chemical Properties Analysis
The chemical properties of anhydrides, including reactivity with various functional groups and participation in synthesis reactions, are well-documented. For example, the ability of acetic anhydride to acetylate amines is a fundamental reaction in organic chemistry (Sandrina & Fauzan, 2023). This property suggests that 3-Acetamidophthalic anhydride could similarly engage in acetylation reactions, contributing to the synthesis of amide compounds and other organic materials.
Scientific Research Applications
Enhancement of Nuclear Magnetic Resonance (NMR) Spectra : Acetic anhydride, closely related to 3-Acetamidophthalic anhydride, has been used to enhance NMR spectra of biomolecules. This enables faster and higher-resolution metabolic evaluations, providing critical clinical information (Wilson et al., 2009).
Synthesis and Polymerization : 3-Aminophthalic anhydride, a derivative of 3-Acetamidophthalic anhydride, has been used in microwave-assisted synthesis and bulk polymerization to produce linear and cyclic polyimides with amic acid and imide units (Theis & Ritter, 2012).
Drug Synthesis : The synthesis of 4-demethoxydaunomycinone and daunohycinone, used in anti-cancer drugs, has been achieved using C4-acetoxylated homophthalic anhydrides, derived from compounds like 3-Acetamidophthalic anhydride, resulting in excellent overall yields (Tamura et al., 1986).
Radiolabeling of Proteins and Viruses : Acetic anhydride-mediated radiolabeling of proteins and viruses in vitro is a convenient, rapid, and reproducible method, which does not induce solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).
Synthesis of Phthalides : Reductive coupling of phthalic anhydrides with acetone by low-valent titanium in THF produces 3,3-disubstituted phthalides and 3-spirocyclopentanylphtalides stereoselectively (Kise, Yamamoto, & Sakurai, 2020).
Pharmaceutical Quality Control : A novel HPLC method estimates genotoxic impurity 3-acetamidobenzene-1,2-dicarboxylic acid in key starting material for apremilast API, showing robust performance and validation as per ICH guidelines (Shinde et al., 2018).
Pain Management and Fever Reduction : N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid 4, a derivative, is a water-soluble, potential analgesic, and antipyretic agent, showing potential in pain management and fever reduction (Reddy, Kumari, & Dubey, 2013).
Detection of Type I Allergies : Acetonic solutions of acid anhydrides in acetone can effectively detect type I allergies in occupationally exposed individuals, providing a more reliable method for detecting immediate-type reactions (Drexler et al., 1993).
Synthesis of Thalidomide Derivatives : Heating phthalic anhydride and L-glutamine in vacuum leads to the direct synthesis of thalidomide and its derivatives, offering potential for immune therapy applications (Xiu, 2005).
Organic Chemistry : The diversity of dicarboxylic acid anhydrides, including derivatives of 3-Acetamidophthalic anhydride, for reactions like the Castagnoli-Cushman reaction, has significantly advanced, potentially enhancing the reaction's scope and applicability in organic chemistry (Krasavin & Dar'in, 2016).
properties
IUPAC Name |
N-(1,3-dioxo-2-benzofuran-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUAJOABXCGLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978816 | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidophthalic anhydride | |
CAS RN |
6296-53-3 | |
Record name | 6296-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6296-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetamidophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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